Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with favorable oral bioavailability. [] It has demonstrated efficacy in in vivo models of inflammation, including reducing IgG and IgM specific antibodies in a rat model. []
Relevance: This compound shares a core 2,3,4-trisubstituted quinoline structure with 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide. [] The presence of a carboxamide group at the 4-position and a 2-pyridinyl substituent at the 3-position are notable structural similarities to the target compound.
Compound Description: AM-1430 is a potent and selective PI3Kδ inhibitor with good oral bioavailability. [] It has demonstrated efficacy in reducing inflammation in vivo, specifically in a rat model where it reduced IgG and IgM specific antibodies. []
Relevance: AM-1430 is structurally analogous to 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide, sharing the core 2,3,4-trisubstituted quinoline scaffold. [] Like AM-0687, it also possesses a carboxamide at the 4-position and a 2-pyridinyl group at the 3-position, demonstrating structural parallels with the target compound.
Compound Description: This compound shows high affinity for both sigma receptors and NMDA receptor sites. [] Notably, it displayed efficacy in a neonatal rat excitotoxicity model. []
Relevance: Although not a quinoline derivative, this compound highlights the importance of the N-3-pyridinyl substituent present in 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide. [] The research discusses how modifications to the phenyl rings in similar diphenylguanidine structures significantly influence their binding affinity to NMDA receptor sites. [] This suggests that the N-3-pyridinyl group in the target compound might play a crucial role in its biological activity.
Compound Description: This compound exhibits significant activity at NMDA receptor sites. []
Relevance: While this compound does not belong to the quinoline family, it highlights the importance of the N-3-pyridinyl substituent in 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide by drawing a parallel with its structure-activity relationship findings. [] The research emphasizes the impact of substituent changes in diphenylguanidines on their NMDA receptor site binding affinity, suggesting a similar role for the N-3-pyridinyl group in the target compound's biological activity. []
Compound Description: This compound exhibits inhibitory activity against both bacterial DNA gyrase and mammalian topoisomerase II. []
Relevance: This compound provides valuable insight into the structural features influencing the activity of quinoline derivatives, particularly those with a 4-pyridinyl substituent, as in 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide. [] The study demonstrates that modifications at various positions on the quinoline ring system can significantly affect its interaction with topoisomerase II. [] The presence of the 4-pyridinyl group in both this compound and the target compound suggests it could be a key element for biological activity.
Compound Description: CP-115,953 demonstrates a six-fold increase in potency compared to its parent compound, 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, against topoisomerase II. []
Relevance: The enhanced potency of CP-115,953, compared to its parent compound which shares the 4-pyridinyl substitution pattern with 2-(4-ethylphenyl)-6-methyl-N-3-pyridinyl-4-quinolinecarboxamide, underscores the potential impact of structural modifications on the biological activity of this class of compounds. [] It highlights the possibility of optimizing the target compound's activity through similar structural modifications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.